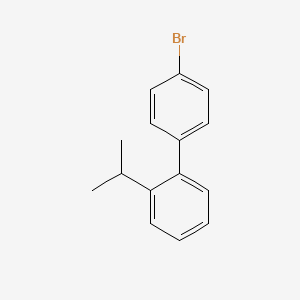

4-Bromo-2'-iso-propylbiphenyl

Description

However, based on nomenclature conventions, this compound likely consists of a biphenyl core with a bromine substituent at the 4-position of one phenyl ring and an isopropyl group at the 2'-position of the second phenyl ring. Biphenyl derivatives are widely studied for applications in organic synthesis, pharmaceuticals, and materials science due to their planar aromatic structure and tunable substituent effects .

Properties

IUPAC Name |

1-bromo-4-(2-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)14-5-3-4-6-15(14)12-7-9-13(16)10-8-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEBQDWIFJOFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-iso-propylbiphenyl typically involves the bromination of 2’-iso-propylbiphenyl. One common method is the monobromination of biphenyl in the presence of a brominating agent such as bromine (Br2) in a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is usually carried out at room temperature to avoid the formation of dibrominated by-products .

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-iso-propylbiphenyl may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-iso-propylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

- Substitution reactions can yield various biphenyl derivatives depending on the substituent introduced.

- Oxidation reactions can produce alcohols or ketones.

- Reduction reactions typically yield the parent biphenyl compound.

Scientific Research Applications

4-Bromo-2’-iso-propylbiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-iso-propylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes compounds with bromine and alkyl/aryl substituents on aromatic rings. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Table 2: Key Property Differences

| Property | 4-Bromo-2-isopropylphenol | 4-Bromo-5-isopropyl-2-methylphenol | 2-Bromo-4'-methoxyacetophenone | 2-(4-Bromo-2-isopropylphenoxy)acetic acid |

|---|---|---|---|---|

| Polarity | Moderate (due to OH) | Moderate (OH + methyl) | High (COCH₃, OCH₃) | High (COOH, ether) |

| Reactivity | Electrophilic substitution | Steric hindrance from methyl | Nucleophilic acyl substitution | Acid-base reactions, esterification |

| Boiling Point (estimated) | ~250–270°C | ~260–280°C | ~200–220°C | >300°C (decomposes) |

| Solubility | Soluble in polar solvents | Limited in water | Soluble in acetone | Soluble in DMSO, methanol |

Research Findings and Functional Group Impact

Phenol Derivatives (): The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, critical for catalytic interactions . Steric effects from isopropyl and methyl groups reduce reaction rates in electrophilic substitutions. For example, 4-Bromo-5-isopropyl-2-methylphenol shows slower bromination compared to unsubstituted phenols .

Acetophenone Derivative (): The methoxy group at the 4'-position increases electron density on the aromatic ring, directing electrophilic attacks to specific positions . The ketone group allows for nucleophilic additions, making it a precursor for heterocyclic compounds (e.g., benzodiazepines).

Carboxylic Acid Derivative ():

- The acetic acid side chain introduces acidity (pKa ~3–4), enabling salt formation for improved bioavailability .

- Ether linkages enhance stability against hydrolysis compared to ester analogs.

Limitations and Knowledge Gaps

- No direct evidence for 4-Bromo-2'-iso-propylbiphenyl was found. Its properties must be inferred from biphenyl analogs.

- Biphenyl systems typically exhibit π-π stacking and conjugation effects, which are absent in the phenol or acetophenone derivatives listed.

Biological Activity

4-Bromo-2'-iso-propylbiphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation and bromination processes. A notable method utilizes biphenyl as a starting material, where propionyl chloride is introduced under controlled conditions to yield the desired compound with improved yields compared to traditional methods .

Biological Activity

1. Antimicrobial Properties

Research indicates that biphenyl derivatives exhibit varying degrees of antimicrobial activity. Studies have shown that this compound demonstrates significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

Several studies have highlighted the anticancer properties of biphenyl derivatives. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. This activity is often attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

3. Neuroprotective Effects

Emerging research suggests that certain biphenyl compounds may possess neuroprotective properties. In animal models, this compound has been associated with reduced neuroinflammation and improved cognitive function, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of this compound. The findings revealed dose-dependent cytotoxic effects, with IC50 values indicating substantial potency against breast and colon cancer cells. The compound's mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Bromo-2'-iso-propylbiphenyl, and how can reaction conditions be optimized to improve yield?

A1. Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated aryl halides and iso-propyl-substituted boronic acids. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity .

- Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

A2. Utilize a combination of:

- Spectroscopic techniques :

- Elemental analysis : Match calculated vs. observed C/H/Br ratios to rule out impurities .

Advanced Research Questions

Q. Q3. How do steric effects from the iso-propyl group influence the reactivity of this compound in further functionalization?

A3. The bulky iso-propyl group at the 2'-position creates steric hindrance, which:

Q. Q4. What analytical strategies resolve contradictory data in thermal stability studies of this compound?

A4. Conflicting DSC/TGA data (e.g., decomposition vs. melting points) can arise from impurities or polymorphic forms. Resolve via:

Q. Q5. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

A5. Employ density functional theory (DFT) to:

- Calculate electron density maps : Identify electron-deficient regions (e.g., bromine’s inductive effect) .

- Simulate transition states : Compare activation energies for substitution at bromine vs. adjacent positions .

- Validate with experimental kinetics : Correlate computed barriers with observed reaction rates .

Methodological Challenges

Q. Q6. What protocols ensure accurate quantification of trace impurities in this compound?

A6. Combine:

- HPLC-DAD/UV : Use C18 columns (acetonitrile/water gradient) to separate brominated byproducts .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with EI ionization .

- Calibration standards : Cross-reference with certified reference materials (e.g., Kanto Reagents’ bromobiphenyl standards) .

Q. Q7. How do solvent polarity and pH affect the stability of this compound in long-term storage?

A7. Stability studies show:

- Non-polar solvents (hexane) : Minimize hydrolysis of the C-Br bond.

- Acidic conditions (pH < 4) : Accelerate debromination; store in neutral or slightly basic buffers.

- Light sensitivity : Use amber vials to prevent photodegradation .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address discrepancies in reported melting points for this compound?

A8. Variations arise from polymorphic forms or hygroscopicity. Mitigate by:

Q. Q9. What mechanistic insights explain unexpected byproducts in Ullmann couplings involving this compound?

A9. Homocoupling (e.g., biphenyl formation) occurs due to:

- Copper catalyst overloading : Optimize CuI loading to <10 mol% .

- Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent radical pathways .

Future Research Directions

Q. Q10. What green chemistry approaches could replace traditional solvents in synthesizing this compound?

A10. Explore:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.